N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
Description
N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Properties
Molecular Formula |
C16H12FN3OS |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C16H12FN3OS/c1-10-6-8-11(9-7-10)14(21)18-16-20-19-15(22-16)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21) |
InChI Key |
IIJAEBMWWHIIET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide typically involves the reaction of 2-fluorobenzoyl chloride with thiosemicarbazide to form the intermediate 2-fluorobenzoylthiosemicarbazide. This intermediate is then cyclized using phosphorus oxychloride to yield the desired thiadiazole ring . The final step involves the reaction of the thiadiazole intermediate with 4-methylbenzoyl chloride to form this compound .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols can replace the fluorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazoles with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Mechanism of Action
The mechanism of action of N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. Additionally, it can interact with DNA, leading to the disruption of DNA replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438): A potassium-competitive acid blocker used for treating gastroesophageal reflux disease.
N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide: Known for its anticancer properties.
Uniqueness
N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
